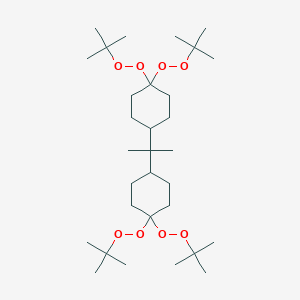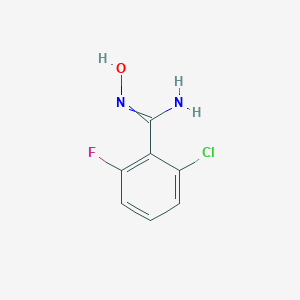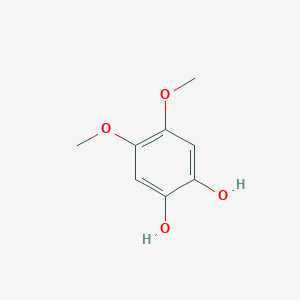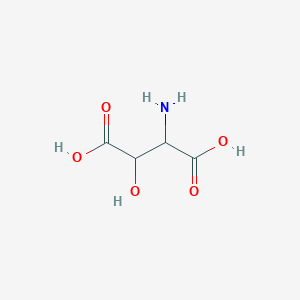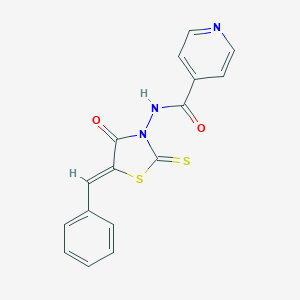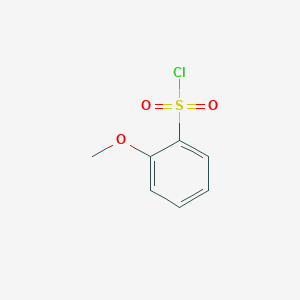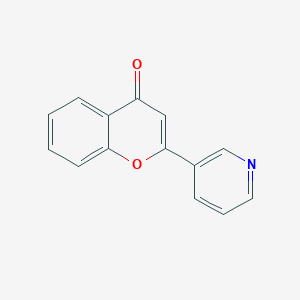
三甲基苯锗
描述
Trimethylphenylgermanium is a chemical compound with the formula C9H14Ge. It is a molecular structure that can be represented using a 2D or 3D model .
Molecular Structure Analysis
The molecular structure of Trimethylphenylgermanium can be analyzed using various tools such as MolView , which consists of a structural formula editor and a 3D model viewer. Once a molecule is drawn, it can be converted into a 3D model for viewing .Chemical Reactions Analysis
The analysis of chemical reactions used in current medicinal chemistry reveals that none of the most frequently used synthetic reactions were discovered within the past 20 years . This suggests an inherent high bar of impact for new synthetic reactions in drug discovery .Physical And Chemical Properties Analysis
The physical and chemical properties of Trimethylphenylgermanium can be analyzed using various techniques. For example, melting point analysis can be used to identify relatively pure samples . Other properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学研究应用
Synthesis of Germanium/Multi-Walled Carbon Nanotube Core-Sheath Structures
Phenyltrimethylgermane is used in the synthesis of Germanium/Multi-Walled Carbon Nanotube Core-Sheath Structures via Chemical Vapor Deposition . These one-dimensional (1D) nanostructures such as nanotubes, nanowires, and nanobelts have been the focus of much recent attention, owing to the novel electronic and optical properties intrinsically associated with their low dimensionality and the quantum confinement effect .
Nanoelectronics
The synthesized Germanium/Multi-Walled Carbon Nanotube Core-Sheath Structures have potential applications in nanoelectronics . This is due to the novel electronic properties associated with their low dimensionality and the quantum confinement effect .
Advanced Composites
The synthesized Germanium/Multi-Walled Carbon Nanotube Core-Sheath Structures can also be used in advanced composites . These composites can leverage the unique properties of these nanostructures to enhance their performance .
Field Emission Devices
These nanostructures synthesized using Phenyltrimethylgermane have potential applications in field emission devices . The unique properties of these nanostructures can be leveraged to improve the performance of these devices .
Sensors and Probes
The synthesized Germanium/Multi-Walled Carbon Nanotube Core-Sheath Structures can be used in sensors and probes . The unique properties of these nanostructures can enhance the sensitivity and accuracy of these devices .
Optics and Optoelectronics
The synthesized Germanium/Multi-Walled Carbon Nanotube Core-Sheath Structures have potential applications in optics and optoelectronics . This is due to the novel optical properties associated with their low dimensionality and the quantum confinement effect .
作用机制
Target of Action
Organogermanium compounds are generally used in the field of semiconductor technology and organic synthesis . .
Mode of Action
The mode of action of Phenyltrimethylgermane is likely dependent on its chemical structure and the specific context of its use. In semiconductor applications, organogermanium compounds may be used in the formation of germanium thin films . In organic synthesis, Phenyltrimethylgermane could act as a reagent or intermediate, participating in various chemical reactions.
Result of Action
The result of Phenyltrimethylgermane’s action would depend on its specific application. In semiconductor manufacturing, the desired outcome might be the successful deposition of a germanium thin film . In organic synthesis, the compound could facilitate the production of other organogermanium compounds or various organic products.
属性
IUPAC Name |
trimethyl(phenyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Ge/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXUUYLQZUABBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167410 | |
| Record name | Trimethylphenylgermanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylphenylgermanium | |
CAS RN |
1626-00-2 | |
| Record name | Trimethylphenylgermanium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylphenylgermanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyltrimethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic data is available for Phenyltrimethylgermane, and what can it tell us about the compound's structure?
A1: While the provided abstracts don't contain specific spectroscopic data points, they highlight the use of Carbon-13 NMR spectroscopy [] to analyze Phenyltrimethylgermane and related compounds. This technique is particularly valuable for determining the electronic environment of carbon atoms within a molecule, providing insights into its structure and bonding characteristics. The research likely focused on how substituents on the benzene ring influence the Carbon-13 chemical shifts in Phenyltrimethylgermane compared to similar compounds like t-butylbenzenes and phenyltrimethylsilanes.
Q2: The research mentions "Gas phase alkylation of phenyltrimethylgermanes" []. What does this imply about the reactivity and potential applications of these compounds?
A2: The study of gas phase reactions often provides insights into the intrinsic reactivity of molecules without the influence of solvents. Investigating the alkylation of Phenyltrimethylgermane in the gas phase [] suggests an interest in understanding its fundamental reactivity towards electrophilic reagents. This information is valuable for designing synthetic strategies involving Phenyltrimethylgermane as a building block for more complex molecules. Potential applications could lie in organic synthesis, materials science, or as precursors for organometallic catalysts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



